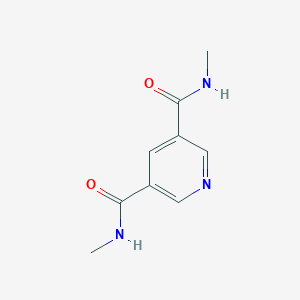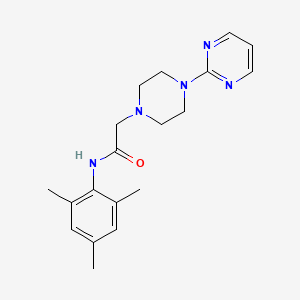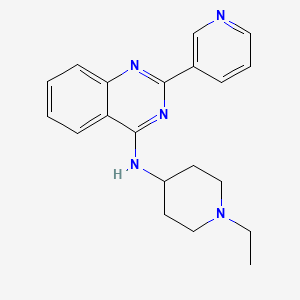![molecular formula C15H23N3O B7638309 3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)
3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in various scientific research areas, including medicinal chemistry, pharmacology, and neuroscience. Additionally, this paper will explore potential future directions for research involving this compound.
Scientific Research Applications
3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one has been studied for its potential applications in various scientific research areas. It has been shown to have significant binding affinity for the sigma-1 receptor, which is a unique transmembrane protein that is involved in various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. This compound has been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Mechanism of Action
The mechanism of action of 3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various cellular functions, including calcium signaling, protein folding, and neurotransmitter release. Additionally, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have an antidepressant effect by modulating the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
The advantages of using 3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one in laboratory experiments include its high binding affinity for the sigma-1 receptor, its neuroprotective effect, and its potential applications in the treatment of various neurological disorders. However, the limitations of using this compound include its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research involving 3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one. One potential direction is to explore its potential applications in the treatment of other neurological disorders, including multiple sclerosis and Huntington's disease. Another potential direction is to investigate its potential applications in the field of cancer research, as it has been shown to have anti-tumor properties in some studies. Additionally, further research is needed to explore the potential side effects and toxicity of this compound at different doses and in different animal models.
Synthesis Methods
The synthesis method of 3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one involves the reaction of cyclobutylamine with 4-(1H-imidazol-5-yl)piperidine-1-carboxylic acid tert-butyl ester in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with trifluoroacetic acid to obtain the final product. The purity of the product can be enhanced by recrystallization from an appropriate solvent.
properties
IUPAC Name |
3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c19-15(5-4-12-2-1-3-12)18-8-6-13(7-9-18)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKJGHHPWOKEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CCC(=O)N2CCC(CC2)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-indol-3-yl)-2-[4-nitro-3-(trifluoromethyl)anilino]propan-1-ol](/img/structure/B7638226.png)
![(7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl (2S)-2-(4-chlorophenoxy)propanoate](/img/structure/B7638243.png)
![3-phenyl-N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B7638248.png)
![2-[(3-Oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B7638256.png)
![4-[(5-Bromo-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638264.png)
![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)




![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![N-(1-ethylpiperidin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7638315.png)
